Methyl 2-amino-2-(2,3-dichlorophenyl)acetate Methyl 2-amino-2-(2,3-dichlorophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1218646-59-3
VCID: VC8059923
InChI: InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,12H2,1H3
SMILES: COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate

CAS No.: 1218646-59-3

Cat. No.: VC8059923

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate - 1218646-59-3

Specification

CAS No. 1218646-59-3
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08
IUPAC Name methyl 2-amino-2-(2,3-dichlorophenyl)acetate
Standard InChI InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,12H2,1H3
Standard InChI Key RIAVGLDRZKVQHO-UHFFFAOYSA-N
SMILES COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N
Canonical SMILES COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N

Introduction

Chemical Identity and Structural Features

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate belongs to the class of amino acid derivatives, specifically α-aminophenylacetate esters. Its molecular formula is C₉H₉Cl₂NO₂, with a molecular weight of 234.08 g/mol . Key structural elements include:

  • A 2,3-dichlorophenyl group contributing to lipophilicity and electronic effects.

  • An α-amino acetate ester, enabling reactivity in nucleophilic and enzymatic environments.

Table 1: Molecular Data

PropertyValueSource
CAS Number1218646-59-3
IUPAC NameMethyl 2-amino-2-(2,3-dichlorophenyl)acetate
Molecular FormulaC₉H₉Cl₂NO₂
Molecular Weight234.08 g/mol
SMILESCOC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N

The compound’s stereochemistry (e.g., R/S configuration) remains underexplored in available literature, though enantiomeric forms of related dichlorophenylacetates exhibit distinct biological profiles .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically involves a Kabachnik–Fields reaction or esterification of preformed amino acids:

  • Route A: Reacting 2,3-dichlorobenzaldehyde with methyl aminoacetate under basic conditions, followed by purification via continuous flow reactors to enhance yield (70–85%).

  • Route B: Direct esterification of 2-amino-2-(2,3-dichlorophenyl)acetic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) .

Industrial-Scale Production

Industrial methods employ continuous flow processes to optimize temperature and pressure control, achieving >90% purity. Advanced techniques like chromatography or recrystallization are used for pharmaceutical-grade material .

Physical and Chemical Properties

Physicochemical Characteristics

  • Appearance: Light yellow to brown liquid .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited in water due to lipophilicity.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments .

Reactivity Profile

  • Amino Group: Participates in Schiff base formation, acylation, and nucleophilic substitutions.

  • Ester Group: Hydrolyzes to carboxylic acid under acidic conditions, enabling prodrug strategies .

  • Dichlorophenyl Ring: Undergoes electrophilic substitution (e.g., nitration) at the meta position .

Biological Activity and Mechanisms

Preclinical Findings

  • Anti-Inflammatory Activity: Analogous dichlorophenylacetates reduce COX-2 expression in murine models (IC₅₀: 12–18 μM) .

  • Antimicrobial Effects: Chlorinated phenyl groups disrupt bacterial cell membranes (MIC: 32–64 μg/mL against S. aureus) .

Applications in Research and Industry

Pharmaceutical Development

  • Prodrug Candidate: Ester functionality enhances bioavailability of parent acids .

  • Intermediate: Used in synthesizing kinase inhibitors and HDAC modulators .

Agrochemical Research

  • Herbicide Synergy: Chlorinated aromatic cores improve lipid membrane penetration in plant pathogens .

Comparative Analysis with Structural Isomers

Table 2: Isomer Comparison

IsomerCAS NumberChlorine PositionsNotable Activity
2,3-Dichloro (Target)1218646-59-32,3Enzyme inhibition
3,4-Dichloro1078611-21-83,4Analgesic
2,6-Dichloro1217999-35-32,6Anti-inflammatory
3,5-Dichloro1137447-08-53,5Antimicrobial

Key Insight: Chlorine positioning significantly alters bioactivity—meta substitution enhances receptor binding, while para substitution favors metabolic stability .

Future Directions

  • Stereochemical Studies: Resolve enantiomeric effects on pharmacokinetics .

  • Target Validation: Screen against cancer cell lines (e.g., Panc-1) given structural similarity to HDAC inhibitors .

  • Formulation Development: Explore nanoparticulate delivery systems to mitigate solubility limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator